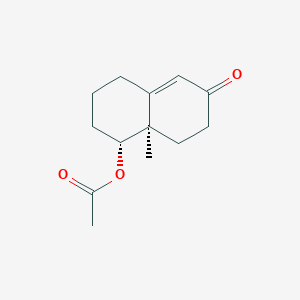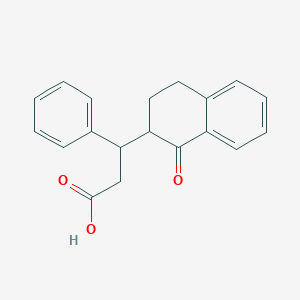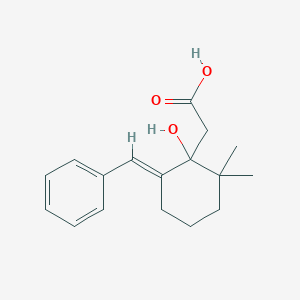![molecular formula C19H20ClN3O2 B240024 2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, commonly known as MLN8054, is a potent and selective inhibitor of the Aurora A kinase. This compound has been widely studied for its potential applications in cancer therapy and other scientific research areas.
Mécanisme D'action
MLN8054 is a selective inhibitor of Aurora A kinase, which plays a critical role in regulating mitosis. Aurora A kinase is overexpressed in a variety of human cancers, and its inhibition has been shown to induce mitotic defects and cell death. MLN8054 binds to the ATP-binding site of Aurora A kinase, preventing its activation and subsequent phosphorylation of downstream targets. This leads to mitotic defects and cell death in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to induce mitotic defects and cell death in cancer cells by inhibiting Aurora A kinase. In addition, MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo, both as a single agent and in combination with other chemotherapeutic agents. MLN8054 has also been studied for its potential applications in other areas of scientific research, such as neurodegenerative diseases and parasitic infections.
Avantages Et Limitations Des Expériences En Laboratoire
MLN8054 has several advantages for lab experiments. It is a potent and selective inhibitor of Aurora A kinase, which makes it a valuable tool for studying the role of Aurora A kinase in cancer and other diseases. MLN8054 has also been optimized for high yield and purity, which makes it easy to use in lab experiments. However, there are also limitations to using MLN8054 in lab experiments. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. In addition, MLN8054 has been shown to have off-target effects on other kinases, which may complicate its use in certain experiments.
Orientations Futures
There are several future directions for the study of MLN8054. One area of research is the development of more potent and selective Aurora A kinase inhibitors. Another area of research is the combination of MLN8054 with other chemotherapeutic agents to enhance its antitumor activity. In addition, MLN8054 has potential applications in other areas of scientific research, such as neurodegenerative diseases and parasitic infections, which warrant further investigation. Overall, the study of MLN8054 has the potential to lead to new insights into the role of Aurora A kinase in cancer and other diseases, and to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of MLN8054 involves the reaction of 2-chloro-N-(2-hydroxy-5-nitrophenyl)benzamide with 2-(4-methylpiperazin-1-yl)acetic acid, followed by the reduction of the nitro group to an amino group. The final product is obtained by acylation of the amino group with 2-(4-methylpiperazin-1-yl)acetyl chloride. This synthesis method has been optimized to produce high yields of pure MLN8054.
Applications De Recherche Scientifique
MLN8054 has been extensively studied for its potential applications in cancer therapy. Aurora A kinase is overexpressed in a variety of human cancers, and its inhibition has been shown to induce mitotic defects and cell death. MLN8054 has demonstrated potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. In addition to its role in cancer therapy, MLN8054 has also been studied for its potential applications in other areas of scientific research, such as neurodegenerative diseases and parasitic infections.
Propriétés
Nom du produit |
2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C19H20ClN3O2 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
2-chloro-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-22-10-12-23(13-11-22)19(25)15-7-3-5-9-17(15)21-18(24)14-6-2-4-8-16(14)20/h2-9H,10-13H2,1H3,(H,21,24) |
Clé InChI |
SBQVEHZQVIAQAW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)
![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B239952.png)
![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)

![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)




![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)

